7-Acetyloxindole
Description
7-Acetyloxindole is a derivative of oxindole, a heterocyclic aromatic compound featuring a fused benzene and pyrrolidone ring. The acetyl group (-COCH₃) at the 7-position distinguishes it structurally from other oxindole derivatives. For instance, 7-(1-Acetoxymethylidene)Benzonorbornadiene () shares functional group similarities, such as an acetoxy moiety, which undergoes hydrolysis to yield formyl derivatives. This suggests that this compound may exhibit comparable reactivity, such as susceptibility to acid- or base-catalyzed transformations.
Properties
CAS No. |
104019-21-8 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
7-acetyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)8-4-2-3-7-5-9(13)11-10(7)8/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
HZNHRGBBFZXLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 7-Acetyloxindole with structurally related 7-substituted indole derivatives, focusing on molecular properties, synthesis, and functional behavior.
Table 1: Structural and Physicochemical Comparison
*Note: Data for this compound is inferred from structural analogs due to lack of direct evidence.
Key Comparative Insights:
- Synthesis Pathways: 7-(1-Acetoxymethylidene)Benzonorbornadiene () is synthesized via benzyne addition to 6-acetoxyfulvene, followed by acid hydrolysis. A similar approach could theoretically apply to this compound, though steric and electronic effects of the oxindole core may alter reaction kinetics . In contrast, 7-azaindole and 7-methylindole are synthesized through substitution reactions or cyclization, highlighting divergent strategies for 7-functionalization .
- Reactivity and Stability: The acetyl group in this compound may confer higher polarity compared to 7-methylindole, influencing solubility and chromatographic behavior (e.g., retention times in HPLC, as described in ) . Unlike 7-azaindole, which participates in hydrogen bonding, this compound’s ketone group could engage in electrophilic reactions, such as condensations or reductions, akin to acetophenone derivatives .
- Toxicological and Analytical Considerations: emphasizes rigorous toxicity testing for 2-amino-4-hydroxyethylaminoaniline, underscoring the need for similar studies on this compound, which are absent in the provided data . Analytical methods like HPLC () and spectroscopic techniques () would be critical for characterizing this compound’s purity and stability, paralleling approaches for its analogs .
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